molecular formula C30H33NO4 B10837639 [6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid

[6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid

Cat. No.: B10837639
M. Wt: 471.6 g/mol
InChI Key: XNRBBSJYERPMMB-GKPLWNPISA-N
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Description

AP-227 is a small molecule drug that acts as a prostaglandin I2 receptor agonist. It was initially developed by ARIAD Pharmaceuticals, Inc. for potential therapeutic applications in cardiovascular diseases and other conditions .

Preparation Methods

The synthesis of AP-227 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Chemical Reactions Analysis

AP-227 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

Scientific Research Applications

AP-227 has several scientific research applications, including:

Mechanism of Action

AP-227 exerts its effects by binding to and activating prostaglandin I2 receptors. This activation leads to the modulation of various molecular pathways involved in cardiovascular function, inflammation, and thromboembolism. The specific molecular targets and pathways include the cyclic adenosine monophosphate pathway and the inhibition of platelet aggregation .

Comparison with Similar Compounds

AP-227 is unique compared to other prostaglandin I2 receptor agonists due to its specific molecular structure and binding affinity. Similar compounds include:

AP-227’s uniqueness lies in its specific binding properties and potential therapeutic applications in a broader range of cardiovascular and inflammatory conditions.

If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula

C30H33NO4

Molecular Weight

471.6 g/mol

IUPAC Name

2-[[6-[(2E)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid

InChI

InChI=1S/C30H33NO4/c1-2-10-26(31-35-30(23-11-5-3-6-12-23)24-13-7-4-8-14-24)20-22-17-18-27-25(19-22)15-9-16-28(27)34-21-29(32)33/h3-9,11-16,22,30H,2,10,17-21H2,1H3,(H,32,33)/b31-26+

InChI Key

XNRBBSJYERPMMB-GKPLWNPISA-N

Isomeric SMILES

CCC/C(=N\OC(C1=CC=CC=C1)C2=CC=CC=C2)/CC3CCC4=C(C3)C=CC=C4OCC(=O)O

Canonical SMILES

CCCC(=NOC(C1=CC=CC=C1)C2=CC=CC=C2)CC3CCC4=C(C3)C=CC=C4OCC(=O)O

Origin of Product

United States

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